9-Ethoxy-9-oxononanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

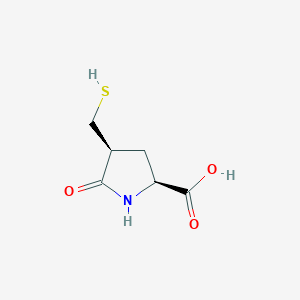

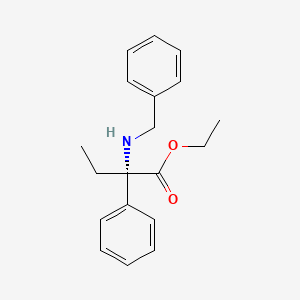

9-Ethoxy-9-oxononanoic acid, also known as Azelaic Acid Monoethyl Ester or Nonanedioic acid, monoethyl ester, is a chemical compound with the molecular formula C11H20O4 . It has an average mass of 216.274 Da and a mono-isotopic mass of 216.136154 Da .

Synthesis Analysis

The synthesis of 9-Ethoxy-9-oxononanoate or similar compounds has been observed in the context of food chemistry. For instance, in peanuts roasted at 170 °C, the formation of selected glycerol-bound oxidized fatty acids (GOFAs), namely 9-oxononanoic acid (9-ONA), was observed .Molecular Structure Analysis

The molecular structure of 9-Ethoxy-9-oxononanoate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . It has freely rotating bonds, which contribute to its physical and chemical properties .Physical And Chemical Properties Analysis

9-Ethoxy-9-oxononanoate has a density of 1.0±0.1 g/cm3, a boiling point of 320.5±25.0 °C at 760 mmHg, and a flash point of 115.4±16.7 °C . It has a molar refractivity of 56.3±0.3 cm3, and its polar surface area is 64 Å2 .Scientific Research Applications

Lipid Hydroperoxides Research

9-Ethoxy-9-oxononanoate is used in the study of lipid hydroperoxides. Lipid hydroperoxides are formed as a result of lipid peroxidation, a process that occurs widely in both plants and animals . The 9-hydroperoxide produced methyl 9-oxononanoate , which is crucial in understanding the molecular basis of the chemical process involved in the formation of lipid hydroperoxides .

Food Science

In the field of food science, 9-Ethoxy-9-oxononanoate has been identified in peanuts during the roasting process . The content of 9-oxononanoic acid initially decreased from 25 mg/kg peanut oil to 8 mg/kg peanut oil (20 min) and increased again up to 37 mg/kg peanut oil following roasting for 40 min . This compound could contribute to amino acid side chain modifications as a result of lipation, which could directly influence the functional properties of peanut proteins .

Thermal Process Marker

Both 9-oxononanoic acid and octanoic acid are potential markers of thermal processes . In model experiments using methyl linoleate and methyl oleate, up to 18 oxidized fatty acids could be identified as methyl esters, 9-oxononanoic acid as well as octanoic acid as major components and a faster formation of glycerol-bound oxidized fatty acids (GOFAs) under roasting conditions (170 °C, 20 min) .

Organic Synthesis

9-Ethoxy-9-oxononanoate can also be used in organic synthesis. For instance, it was used in the synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate through a Schotten–Baumann type reaction .

Mechanism of Action

Target of Action

9-Ethoxy-9-oxononanoate, also known as 9-oxononanoate, is primarily involved in the breakdown of unsaturated fatty acids . The compound’s primary targets are unsaturated fatty acids such as oleic acid, linoleic acid, and linolenic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various metabolic processes.

Mode of Action

The interaction of 9-ethoxy-9-oxononanoate with its targets involves a process known as β-scission . During this process, alkoxy radicals caused by the breakdown of unsaturated fatty acids undergo β-scission on both sides of the alkoxy carbon, generating 8-oxooctanoate and 9-oxononanoate . This interaction results in significant changes in the fatty acid composition of the system.

Biochemical Pathways

The β-scission of unsaturated fatty acids leading to the formation of 9-ethoxy-9-oxononanoate affects the lipid metabolism pathway. This process can lead to an increase in the amount of palmitic, stearic, oleic, and linoleic acids . These fatty acids are essential components of cell membranes and play a crucial role in energy storage and cellular signaling.

Result of Action

The action of 9-ethoxy-9-oxononanoate results in changes in the fatty acid composition of the system. For instance, after 20-40 frying cycles, the amount of palmitic, stearic, oleic, and linoleic acid increased up to 15.5% . These changes can influence the physical and chemical properties of the system, such as its oxidative stability and iodine value .

Action Environment

The action of 9-ethoxy-9-oxononanoate is influenced by environmental factors such as temperature and the presence of other compounds. For example, during the deep-frying process, the content of 9-oxononanoate increases significantly as the frying cycles increase . This suggests that the compound’s action, efficacy, and stability are influenced by the frying temperature and the composition of the frying medium.

properties

IUPAC Name |

9-ethoxy-9-oxononanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRYLAXNDGUFAK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654089 |

Source

|

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethoxy-9-oxononanoate | |

CAS RN |

1593-55-1 |

Source

|

| Record name | 9-Ethoxy-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)